1,2,3,4-Tetrahydroquinoxaline-2-carboxamide
Overview
Description
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a heterocyclic organic compound with the molecular formula C9H12N2O. It is a derivative of quinoxaline, featuring a tetrahydroquinoxaline core with a carboxamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of an appropriate precursor, such as an N-acyl derivative of β-phenylethylamine, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method includes the reduction of quinoxaline derivatives using hydrogenation catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Peroxyl radicals generated from azo initiators in solvents like tetralin or benzene.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline and dimer products of quinoxalines.
Reduction: 1,2,3,4-tetrahydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been identified as an inhibitor of AMP deaminase 2 (AMPD2), where it induces allosteric modulation by changing the substrate pocket to prevent AMP from binding . This mechanism highlights its potential in regulating energy homeostasis and immuno-oncology .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but differs in the position and type of functional groups.
Quinoxaline: The parent compound without the tetrahydro and carboxamide modifications.
1,2,3,4-Tetrahydroquinoline: Another related compound with a similar core structure but different functional groups.
Uniqueness: 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is unique due to its specific combination of a tetrahydroquinoxaline core and a carboxamide group, which imparts distinct chemical and biological properties. Its ability to act as an AMPD2 inhibitor with a novel mechanism of action sets it apart from other similar compounds .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoxaline-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11-12H,5H2,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUYVFJOLKENPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90559-19-6 | |
Record name | NSC90837 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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